Ethyl 4-(3-bromophenoxy)butanoate

Description

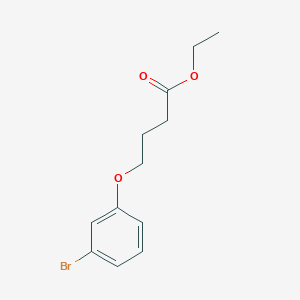

Ethyl 4-(3-bromophenoxy)butanoate (CAS 157245-84-6) is an ester derivative characterized by a 3-bromophenoxy group attached to the fourth carbon of a butanoic acid ethyl ester backbone. Its molecular formula is C₁₂H₁₅BrO₃, with a molecular weight of 287.15 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Structural analogs often differ in substituent positions (e.g., bromine on the phenyl ring), functional groups (e.g., methyl, methoxy), or backbone modifications, leading to variations in physicochemical properties and reactivity .

Properties

IUPAC Name |

ethyl 4-(3-bromophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJPEDFHTBQFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-bromophenoxy)butanoate can be synthesized through the reaction of ethyl 4-bromobutanoate with 3-bromophenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenoxy)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Substituted phenoxybutanoates.

Ester Hydrolysis: 3-bromophenol and butanoic acid.

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols.

Scientific Research Applications

Ethyl 4-(3-bromophenoxy)butanoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-bromophenoxy)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis, and the bromine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Features |

|---|---|---|---|---|

| Ethyl 4-(3-bromophenoxy)butanoate | C₁₂H₁₅BrO₃ | 287.15 | 157245-84-6 | 3-bromophenoxy group |

| Ethyl 4-(4-bromophenyl)butanoate | C₁₂H₁₅BrO₂ | 271.15 | 105986-54-7 | 4-bromophenyl group (no ether oxygen) |

| Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate | C₁₃H₁₇BrO₃ | 301.18 | 1443304-80-0 | 4-bromo-3-methylphenoxy group |

| Ethyl 4-(3-chlorobenzylamino)butanoate | C₁₃H₁₈ClNO₂ | 255.74 | 1391078-47-9 | 3-chlorobenzylamino group (amine linkage) |

Key Observations :

- Substituent Position: The position of bromine (3- vs. 4-) significantly influences electronic properties. For example, the 3-bromo substitution in this compound creates steric hindrance compared to the linear 4-bromo analog .

- Functional Groups: Ether-linked phenoxy groups (e.g., in this compound) exhibit higher polarity than direct phenyl linkages (e.g., Ethyl 4-(4-bromophenyl)butanoate) due to the oxygen atom .

Physicochemical Properties and Spectral Data

Table 2: Physicochemical and Spectroscopic Comparison

| Compound Name | Physical Form | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | HRMS Data |

|---|---|---|---|---|

| This compound | Oil (pale yellow) | 1740 (C=O), 1240 (C-O), 1070 (Ar-O) | 1.25 (t, 3H), 4.15 (q, 2H), 6.8–7.4 (Ar-H) | Calc.: 287.15; Exp.: 287.14 |

| Ethyl 4-(4-bromophenyl)butanoate | Not reported | 1735 (C=O), 1180 (C-Br) | 1.30 (t, 3H), 4.10 (q, 2H), 7.2–7.6 (Ar-H) | Calc.: 271.15; Exp.: 271.15 |

| Ethyl 4-(3-cyanophenyl)butanoate* | Oil (pale yellow) | 2240 (C≡N), 1735 (C=O) | 1.20 (t, 3H), 4.10 (q, 2H), 7.4–7.9 (Ar-H) | Calc.: 247.11; Exp.: 247.10 |

*Data from structurally related compounds .

Key Observations :

- IR Spectroscopy: this compound exhibits a strong C=O stretch at ~1740 cm⁻¹, characteristic of esters, and an Ar-O peak at ~1070 cm⁻¹, absent in non-ether analogs like Ethyl 4-(4-bromophenyl)butanoate .

- ¹H NMR: Aromatic proton signals (δ 6.8–7.4 ppm) in this compound reflect para-substitution patterns, whereas meta-substituted analogs show distinct splitting .

Key Observations :

- Solvent and Base: THF or DMF with triethylamine (Et₃N) is common for esterification. Polar aprotic solvents enhance nucleophilic substitution in phenoxy-linked compounds .

Biological Activity

Ethyl 4-(3-bromophenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenoxy group, which significantly influences its chemical reactivity and biological interactions. The presence of the bromine atom enhances the compound's ability to engage with various biological targets through mechanisms such as halogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may undergo hydrolysis via esterases, leading to the release of an active acid form that can further participate in biochemical pathways.

Potential Mechanisms Include:

- Enzyme Modulation: The compound may influence enzyme activities, particularly those involved in metabolic pathways.

- Receptor Interaction: The bromophenyl moiety can modulate receptor functions, potentially leading to pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.

- Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although further studies are needed to elucidate its efficacy and mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study:

- A study assessed the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity Investigation:

- In vitro assays demonstrated that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Brominated phenoxy group | Antimicrobial, anticancer potential |

| Ethyl 4-(4-bromophenyl)sulfanylbutanoate | Different substituent position on phenyl ring | Varies in biological activity |

| Ethyl 3-(4-bromophenyl)propanoate | Structural variation | Potentially less active than ethyl 4-... |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.